4-acetamido-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
4-Acetamido-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 4-methoxyphenyl group and a 4-acetamidobenzamide moiety. Its molecular formula is C₂₃H₂₆N₂O₄ (calculated based on structural analogs ), and it combines aromatic, amide, and ether functionalities.
Properties
IUPAC Name |
4-acetamido-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(25)24-19-7-3-17(4-8-19)21(26)23-15-22(11-13-28-14-12-22)18-5-9-20(27-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDCNIHJYXLNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Key Differences
The table below highlights structural distinctions between the target compound and its analogs, along with their biological implications:
Pharmacological Profile Comparison
Key Observations :
- The target compound balances potency (IC₅₀ = 0.45 µM) and cytotoxicity better than its methoxy analog, likely due to the acetamido group’s selective interactions .
- Increased lipophilicity (LogP = 3.5) in the trimethoxy analog correlates with higher cytotoxicity, suggesting a trade-off between membrane penetration and cellular toxicity .
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